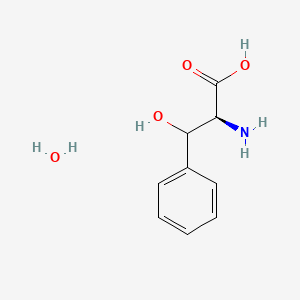

Dl-Threo-3-Phenylserine Hydrate

Description

DL-Threo-3-Phenylserine Hydrate (CAS: 207605-47-8, 332383-91-2; molecular formula: C₉H₁₃NO₄; molecular weight: 199.20 g/mol) is a serine derivative characterized by a phenyl group at the 3-position and a hydrated crystalline structure. It is utilized in organic synthesis, enzymatic studies, and as a precursor for bioactive molecules. Its threo configuration distinguishes it from erythro stereoisomers, influencing its biochemical interactions .

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXBGWTWDCGNP-JPPWUZRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dl-Threo-3-Phenylserine Hydrate can be synthesized through various methods, including chemical synthesis and biocatalysis. One common synthetic route involves the catalytic hydrogenation of related compounds using hydrogen gas. This method typically requires specific catalysts and controlled reaction conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of Dl-Threo-3-Phenylserine Hydrate often involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Dl-Threo-3-Phenylserine Hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various ketones, aldehydes, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Applications

-

Substrate for Enzymatic Reactions :

DL-Threo-3-Phenylserine has been utilized as a substrate in enzymatic assays, particularly for serine hydroxymethyltransferase (SHMT). Research indicates that recombinant SHMT from Aphanothece halophytica can catalyze reactions involving this compound, contributing to the understanding of metabolic pathways under saline conditions . -

Synthesis of Nonstandard Amino Acids :

The compound serves as an intermediate in the synthesis of nonstandard amino acids, which are crucial for developing novel peptides and proteins. Studies have demonstrated its utility in combinatorial organic synthesis, where it aids in generating diverse amino acid libraries for biological testing . -

Role in Neuropharmacology :

DL-Threo-3-Phenylserine is investigated for its potential effects on neurotransmission and neuroprotection. Its structural similarity to natural amino acids allows it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders and drug development.

Research Case Studies

Pharmaceutical Applications

-

Peptide Synthesis :

The compound is employed in peptide synthesis due to its ability to form stable bonds with other amino acids. Its properties facilitate the production of peptides that can be used in therapeutic applications, including hormone replacement therapies and targeted drug delivery systems . -

Drug Formulation :

As a hydrating agent, DL-Threo-3-Phenylserine can enhance the solubility and bioavailability of pharmaceutical compounds. This characteristic is particularly valuable in formulating drugs that require efficient absorption in biological systems.

Mechanism of Action

The mechanism of action of Dl-Threo-3-Phenylserine Hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s hydroxyl and amino groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- L-Threo-3-Phenylserine (CAS: 6254-48-4): The L-enantiomer of the compound, with identical molecular formula (C₉H₁₁NO₃) but differing in stereochemistry. While DL-Threo-3-Phenylserine Hydrate is a racemic mixture, the L-form may exhibit distinct biological activity due to enantioselective enzyme interactions (e.g., serine hydroxymethyltransferase, SHMT) .

- DL-Beta-Phenylserine Threo Form (CAS: 2584-75-0): An anhydrous variant lacking the hydrate group. Differences in solubility and stability may arise due to hydration state .

Functional Derivatives

- N,O-Acyl-Threo-DL-Phenylserine Derivatives (e.g., Compounds 1–17 in ): Modified versions with acyl groups enhancing anti-inflammatory properties. For example, Compound 9 reduced rat adjuvant arthritis by 35.9–37.9% (P < 0.01–0.001), outperforming aspirin in some stages.

Amino Acid Analogs

- DL-Tryptophan (CAS: 54-12-6): Aromatic amino acid with indole side chain. Unlike DL-Threo-3-Phenylserine Hydrate, it is incorporated into proteins and serves as a precursor for serotonin. Purity levels (97% vs. 98% for the hydrate) may influence research reproducibility .

Enzymatic Substrate Specificity

DL-Threo-3-Phenylserine Hydrate is a substrate for serine hydroxymethyltransferase (SHMT) in halotolerant cyanobacteria, catalyzing glycine and serine production under salinity stress.

Anti-Inflammatory Activity

N,O-Acyl-Threo-DL-Phenylserine derivatives exhibit significant anti-inflammatory effects in rat models (e.g., 27.9–31.7% reduction in paw swelling for Compound 10), whereas the parent hydrate lacks reported anti-inflammatory activity .

Biological Activity

DL-Threo-3-Phenylserine Hydrate, a compound with the molecular formula CHNO·HO and CAS Number 207605-47-8, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Weight : 199.204 g/mol

- Purity : 98%

- Structure : Contains a phenyl group attached to a threonine backbone, leading to its classification as an amino acid derivative.

DL-Threo-3-Phenylserine Hydrate exhibits its biological effects primarily through interactions with specific molecular targets involved in pain modulation and neurotransmitter synthesis. Key mechanisms include:

- Inhibition of Enzymes : It inhibits enzymes related to pain pathways, potentially reducing nociceptive responses.

- Receptor Activation : The compound may activate specific receptors that modulate pain perception and neurochemical signaling.

Analgesic Effects

Research indicates that DL-Threo-3-Phenylserine Hydrate displays significant analgesic properties. In preclinical models, it has been shown to reduce pain effectively when combined with pargyline, a monoamine oxidase inhibitor. This combination enhances the compound's efficacy in pain management, suggesting a synergistic effect that warrants further investigation.

Antibacterial Activity

DL-Threo-3-Phenylserine Hydrate has also been studied for its antibacterial properties. It exhibits activity against various pathogenic microorganisms, including strains of Staphylococcus aureus. This is particularly relevant in the context of increasing antibiotic resistance, where new compounds are urgently needed .

Study on Pain Modulation

A study published in 2021 explored the analgesic effects of DL-Threo-3-Phenylserine Hydrate in animal models. The results demonstrated that administration of the compound significantly reduced pain responses compared to control groups. The study highlighted the potential for this compound in developing new analgesics for chronic pain management.

Antibacterial Efficacy

In another investigation, DL-Threo-3-Phenylserine Hydrate was tested against E. coli and E. faecalis. The minimum inhibitory concentration (MIC) values were found to be 62.5 µg/mL and 78.12 µg/mL, respectively. These findings suggest that the compound could serve as a basis for developing novel antibacterial agents .

Comparative Analysis of Biological Activities

Q & A

Q. What is the enzymatic role of DL-Threo-3-Phenylserine Hydrate in microbial systems?

DL-Threo-3-Phenylserine Hydrate serves as a substrate for serine hydroxymethyltransferase (SHMT) in enzymatic studies. Recombinant SHMT from Aphanothece halophytica catalyzes its cleavage via an aldolase reaction, producing glycine and benzaldehyde. This reaction is critical for studying enzyme kinetics, with reported Km and Vmax values of 0.183 mM and 3522 nmol·min⁻¹·mg⁻¹, respectively . Methodologically, researchers should optimize enzyme assays by varying substrate concentrations, maintaining controlled pH/temperature, and using nonlinear regression tools (e.g., SIMFIT) to calculate kinetic parameters .

Q. How can researchers synthesize and characterize DL-Threo-3-Phenylserine Hydrate?

While direct synthesis protocols are not detailed in the evidence, purity characterization typically involves:

- Melting point analysis : The compound decomposes at 186°C, serving as a key identifier .

- Spectroscopic techniques : Use NMR to confirm stereochemistry (e.g., distinguishing threo vs. erythro configurations) and FT-IR to detect hydrate-associated O-H stretches .

- Chromatography : HPLC or LC-MS can assess purity, particularly for detecting residual solvents or byproducts .

Q. What standard methods are used to determine physicochemical properties of DL-Threo-3-Phenylserine Hydrate?

Key methods include:

- Thermogravimetric analysis (TGA) : To quantify hydrate water content by measuring mass loss upon dehydration .

- X-ray diffraction (XRD) : For crystal structure determination, identifying hydrate-specific lattice parameters .

- Mass spectrometry : To validate molecular weight (199.204 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can kinetic discrepancies in SHMT activity with DL-Threo-3-Phenylserine Hydrate be resolved?

Contradictions in Km/Vmax values across studies may arise from:

- Substrate purity : Hydrate stability varies with storage conditions; ensure anhydrous handling or rehydrate pre-use .

- Assay conditions : Differences in pH, temperature, or cofactors (e.g., tetrahydrofolate) alter enzyme activity. Standardize buffers and validate with internal controls (e.g., L-serine as a reference substrate) .

- Enzyme source : Recombinant SHMT expression systems (e.g., E. coli vs. native cyanobacterial enzymes) may exhibit divergent kinetics due to post-translational modifications .

Q. What advanced structural techniques elucidate the hydrate form of DL-Threo-3-Phenylserine?

- Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks between water molecules and the serine backbone, critical for understanding hydrate stability .

- Solid-state NMR : Probes dynamic interactions between water and the organic matrix, distinguishing tightly bound vs. lattice water .

- DFT simulations : Predict non-covalent interactions (e.g., π-π stacking, H-bonding) that stabilize the hydrate structure .

Q. How does DL-Threo-3-Phenylserine Hydrate enhance stress tolerance in recombinant organisms?

Overexpression of SHMT in E. coli increases glycine betaine synthesis via serine metabolism, improving salinity tolerance. Researchers can:

Q. What synthetic routes utilize DL-Threo-3-Phenylserine Hydrate to generate bioactive derivatives?

The compound serves as a precursor for tetramate derivatives via Dieckmann cyclization. Key steps include:

- Chemoselective ring closure : Optimize reaction conditions (e.g., temperature, catalysts) to favor tetramate formation over side products .

- Antibacterial assays : Test derivatives against Gram-positive/-negative strains, correlating structural modifications (e.g., substituent groups) with bioactivity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., kinetic assays + molecular docking) to resolve inconsistencies .

- Experimental Design : For enzyme studies, include negative controls (e.g., heat-inactivated SHMT) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.